H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH
CAS No.: 177159-38-5
Cat. No.: VC20933779
Molecular Formula: C58H103N17O17
Molecular Weight: 1310.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177159-38-5 |
|---|---|
| Molecular Formula | C58H103N17O17 |
| Molecular Weight | 1310.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1 |
| Standard InChI Key | BGJCDLGCXIOVBW-BLPBYGFISA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
| SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
| Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Introduction
Chemical Properties and Identification
H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH has been cataloged with several identifiers that facilitate its tracking across scientific databases and literature. These identifiers help researchers access relevant information about the peptide's properties, structure, and potential functions.
Basic Identification
Molecular Characteristics
The molecular characteristics of the peptide provide important information about its physical and chemical properties. These properties influence how the peptide might interact with other molecules in biological systems and affect its potential applications in research and medicine.
Table 2: Molecular Properties of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH
Structural Analysis
Amino Acid Composition
| Position | Amino Acid | Single Letter Code | Property |
|---|---|---|---|
| 1 | Valine | V | Hydrophobic |
| 2 | Leucine | L | Hydrophobic |
| 3 | Glycine | G | Flexible |
| 4 | Glycine | G | Flexible |
| 5 | Glycine | G | Flexible |
| 6 | Serine | S | Polar |
| 7 | Alanine | A | Hydrophobic |
| 8 | Leucine | L | Hydrophobic |
| 9 | Leucine | L | Hydrophobic |
| 10 | Arginine | R | Positively charged |
| 11 | Serine | S | Polar |
| 12 | Isoleucine | I | Hydrophobic |
| 13 | Proline | P | Conformationally restricted |
| 14 | Alanine | A | Hydrophobic |
| The amino acid composition reveals several notable features: |
-
High content of hydrophobic amino acids (V, L, A, I), suggesting potential involvement in membrane interactions or hydrophobic core formation
-
Three consecutive glycine residues (positions 3-5), which could create a flexible region
-
Two serine residues that provide potential phosphorylation sites
-
An arginine residue adding a positive charge
-
A proline residue near the C-terminus that likely introduces a bend in the peptide backbone
Structural Features
Future Research Directions
Based on the structural features and potential functions of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH, several promising research directions can be identified for future investigation:
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